molecular formula C14H11F3N2S B1472931 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine CAS No. 1923237-05-1

2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine

Cat. No. B1472931
M. Wt: 296.31 g/mol
InChI Key: UYLFUTZEPXSWJG-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a direct description of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. However, it seems to be a complex organic compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms12.



Synthesis Analysis

There is no specific information available on the synthesis of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. However, pyrimidines can be synthesized through various methods3.



Molecular Structure Analysis

The molecular structure of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” is not directly available. However, pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. However, pyrimidines can undergo a variety of chemical reactions56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” are not directly available. However, trifluoromethylpyridine and its intermediates, which may be structurally similar, are known to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety9.


Safety And Hazards

The safety and hazards associated with “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” are not directly available. However, it’s important to handle all chemical compounds with care and appropriate safety measures410.


Future Directions

The future directions for “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” are not directly available. However, the development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic9.


Please note that the information provided is based on the closest available data and may not directly pertain to “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. For more accurate information, further research and laboratory analysis would be required.


properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2S/c15-14(16,17)11-3-1-9(2-4-11)13-18-7-10-5-6-20-8-12(10)19-13/h1-4,7H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFUTZEPXSWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC(=NC=C21)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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